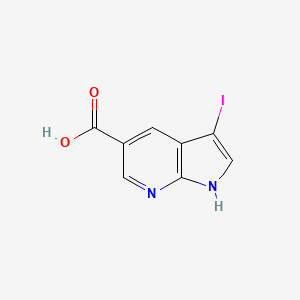
Acide 3-iodo-7-azaindole-5-carboxylique
Vue d'ensemble
Description
3-Iodo-7-azaindole-5-carboxylic acid is a molecule that contains a total of 19 bonds. There are 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group . It is a reactant for the synthesis of azaindol derivatives .
Molecular Structure Analysis
The molecular structure of 3-Iodo-7-azaindole-5-carboxylic acid consists of a five-membered pyrrole ring and a six-membered pyridine ring fused together, with an iodine atom attached to the third position and a carboxylic acid group attached to the fifth position .Chemical Reactions Analysis
7-Azaindole-3-carboxylic acid, a related compound, is known to be a reactant for the synthesis of azaindol derivatives as new acrosin inhibitors and for the preparation of triazoles via regioselective heterocyclization reactions .Physical and Chemical Properties Analysis
3-Iodo-7-azaindole-5-carboxylic acid has a molecular weight of 288.04 . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Applications De Recherche Scientifique
Réactions de couplage croisé catalysées par les métaux
Les azaindoles, y compris l'acide 3-iodo-7-azaindole-5-carboxylique, peuvent être obtenus par diverses méthodes, y compris celles impliquant des réactions catalysées par les métaux . Ce noyau important a fasciné la communauté scientifique en raison de sa synthèse difficile et de son activité biologique pertinente . Par exemple, la réaction de Sonogashira de la 2-amino-3-iodo-5-nitropyridine avec le TMSA dans un mélange de THF/diméthylacétamide (DMA), suivie d'une cyclisation en structure d'azaindole utilisant du CuI catalytique sous irradiation micro-ondes .
Synthèse de dérivés d'azaindole
L'this compound est utilisé comme réactif pour la synthèse de dérivés d'azaindole . Ces dérivés ont été reconnus comme des structures privilégiées dans la modulation des processus biologiques, en chimie médicinale et dans les programmes de découverte de médicaments .
Conception d'inhibiteurs de kinases
Le squelette d'azaindole, y compris l'this compound, est utilisé dans la conception d'inhibiteurs de kinases . Ce noyau, lorsqu'il est correctement fonctionnalisé, peut avoir une large gamme d'applications médicinales .
Préparation de triazoles
L'this compound est utilisé comme réactif pour la préparation de triazoles via des réactions d'hétérocyclisation régiosélectives . Les triazoles sont une classe de composés qui ont diverses applications en chimie médicinale.
Synthèse d'azaindolylcarboxy-endo-tropanamide
Ce composé est également utilisé comme réactif pour la synthèse de l'azaindolylcarboxy-endo-tropanamide . Il s'agit d'un dérivé spécifique qui pourrait avoir des applications potentielles en chimie médicinale.
Nouveaux inhibiteurs d'acrosine
L'this compound est utilisé comme réactif pour la synthèse de nouveaux inhibiteurs d'acrosine . Les inhibiteurs d'acrosine ont des applications potentielles dans le domaine de la médecine de la reproduction.
Safety and Hazards
3-Iodo-7-azaindole-5-carboxylic acid is classified as harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Orientations Futures
Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . The use of this framework has contributed to the generation of new therapeutic agents . Therefore, the future directions of 3-Iodo-7-azaindole-5-carboxylic acid could involve further exploration of its potential in drug discovery and development.
Mécanisme D'action
Target of Action
Azaindole derivatives have been used as kinase inhibitors in drug discovery .
Mode of Action
Azaindole derivatives have been known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Kinase inhibitors, which include azaindole derivatives, can affect a wide range of pathways, including signal transduction pathways .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier .
Result of Action
Kinase inhibitors, which include azaindole derivatives, can lead to changes in cell signaling and other cellular processes .
Action Environment
It is noted that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
Analyse Biochimique
Biochemical Properties
3-Iodo-7-azaindole-5-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as acrosin inhibitors and other proteases. The nature of these interactions often involves the inhibition of enzyme activity, which can be crucial in regulating biochemical pathways. Additionally, 3-Iodo-7-azaindole-5-carboxylic acid may interact with proteins and other biomolecules, influencing their function and stability .
Cellular Effects
The effects of 3-Iodo-7-azaindole-5-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-Iodo-7-azaindole-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their catalytic activity. This inhibition can lead to downstream effects on biochemical pathways and cellular processes. Additionally, 3-Iodo-7-azaindole-5-carboxylic acid may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodo-7-azaindole-5-carboxylic acid can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that 3-Iodo-7-azaindole-5-carboxylic acid remains stable under certain conditions but may degrade over time, leading to changes in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, although the exact nature of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 3-Iodo-7-azaindole-5-carboxylic acid in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
3-Iodo-7-azaindole-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites within cells. Understanding these pathways is crucial for elucidating the overall impact of this compound on cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Iodo-7-azaindole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function. The distribution of 3-Iodo-7-azaindole-5-carboxylic acid can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 3-Iodo-7-azaindole-5-carboxylic acid is an important factor in its activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 3-Iodo-7-azaindole-5-carboxylic acid can affect its interactions with biomolecules and its overall function within the cell .
Propriétés
IUPAC Name |
3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-6-3-11-7-5(6)1-4(2-10-7)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQBSSMJOSBURI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901221002 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060816-80-9 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060816-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1448190.png)
![3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride](/img/structure/B1448192.png)
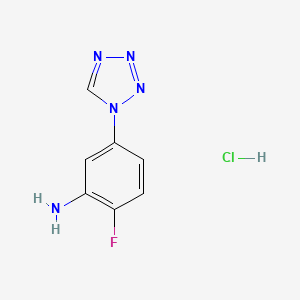

![1-Azaspiro[4.6]undecane hydrochloride](/img/structure/B1448196.png)

![4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride](/img/structure/B1448201.png)
![(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1448204.png)
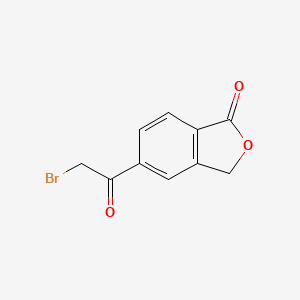
![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1448208.png)
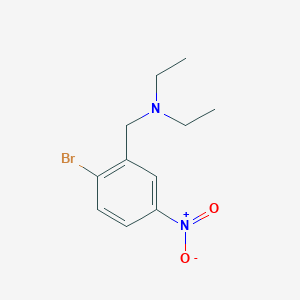
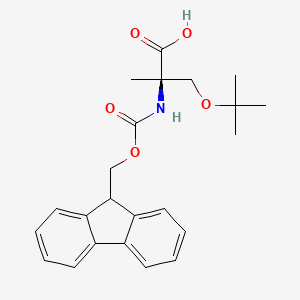
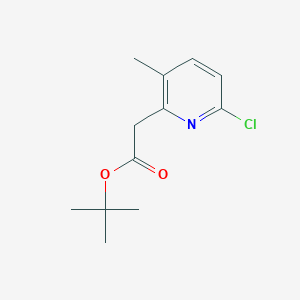
![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1448213.png)
